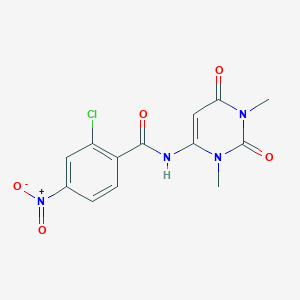![molecular formula C20H18O3 B5756115 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as K201, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one acts as a selective inhibitor of SERCA2a, which is responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum of cardiac muscle cells. By inhibiting this protein, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one reduces the amount of calcium that is released from the sarcoplasmic reticulum during each heartbeat, which can help to prevent calcium overload and improve cardiac function.
Biochemical and Physiological Effects:
In addition to its effects on SERCA2a, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to exhibit anti-inflammatory and anti-fibrotic effects. These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disease, pulmonary fibrosis, and liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its specificity for SERCA2a, which allows researchers to study the effects of inhibiting this protein in a controlled manner. However, one limitation of using 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for this compound, which could help to increase its availability for research purposes. Additionally, further studies are needed to determine the optimal dosing and administration protocols for 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in different disease contexts. Finally, there is a need for more research into the potential side effects of 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, particularly in the context of long-term use.
Métodos De Síntesis
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with vinylbenzyl chloride, followed by the addition of methyl groups at the 4 and 8 positions. The final step involves the addition of an alkoxy group at the 7 position, resulting in the formation of 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been studied extensively in the context of cardiovascular disease, specifically in the treatment of heart failure and cardiac fibrosis. It has been shown to inhibit the activity of a protein called SERCA2a, which plays a crucial role in regulating calcium levels in cardiac muscle cells. By inhibiting SERCA2a, 4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one reduces calcium overload in these cells, which can lead to improved cardiac function.
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-18-10-9-17-13(2)11-19(21)23-20(17)14(18)3/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZSWYZPNXTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)


![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)



![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)



![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)